N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3/c1-22-13-8-4-10(5-9-13)14(21)18-16-20-19-15(23-16)11-2-6-12(17)7-3-11/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBCUAYXAYVFOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-fluorobenzohydrazide with 4-methoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide exhibits promising pharmacological properties that make it a candidate for drug development.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings often show antimicrobial properties. For instance, derivatives of oxadiazoles have been reported to inhibit the growth of various bacterial strains. Case studies have demonstrated that similar compounds can exhibit low minimum inhibitory concentrations (MICs), suggesting effective antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways. For example, compounds with similar functional groups have been observed to inhibit tumor growth in preclinical models .
Inhibition of Trans-Translation
A related compound, KKL-35 (4-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide), has been studied for its ability to inhibit trans-translation in bacteria, which is crucial for protein synthesis. The IC50 value for KKL-35 was found to be 0.9 μM, indicating strong inhibitory effects on bacterial growth by interfering with the translation process . This mechanism could be explored further for developing novel antibiotics.
Neuroprotective Effects
Some oxadiazole derivatives have shown neuroprotective effects in preclinical studies. They may protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases like Alzheimer's .
Materials Science Applications
Beyond pharmacological uses, this compound can also find applications in materials science.
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it suitable for use in OLED technology. Its ability to emit light when subjected to an electric current can be harnessed in developing more efficient display technologies .
Photovoltaic Cells
Research into organic photovoltaics has shown that compounds with oxadiazole structures can improve the efficiency of solar cells by enhancing charge transport properties .
Mechanism of Action
The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA or proteins can lead to anticancer activity by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Structural Features of Selected 1,3,4-Oxadiazole Derivatives
*Calculated based on molecular formula C₁₆H₁₂FN₃O₃.
Key Observations:
- Substituent Effects on Bioactivity: The target compound’s 4-fluorophenyl group may enhance antimicrobial activity compared to OZE-III’s 4-chlorophenyl group, as fluorine’s electronegativity improves membrane penetration .
- Electron-Donating vs. Withdrawing Groups: The methoxy group in the target compound (electron-donating) contrasts with sulfamoyl (electron-withdrawing) in ECHEMI-533869-83-9 , affecting electronic distribution and target interactions.
Biological Activity
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.
Chemical Structure and Synthesis
The compound features a 1,3,4-oxadiazole ring, a fluorophenyl group, and a methoxybenzamide moiety. The general structure can be represented as follows:
The synthesis typically involves the cyclization of hydrazides with carboxylic acid derivatives under specific conditions to form the oxadiazole ring, followed by substitution reactions to introduce the fluorophenyl and methoxybenzamide groups .
Antimicrobial Properties
Research indicates that compounds with oxadiazole structures exhibit significant antimicrobial activity. This compound has been evaluated for its ability to inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis. This mechanism suggests potential applications as an antimicrobial agent against resistant strains of bacteria.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : It inhibits key enzymes such as transglycosylases in bacteria and may interfere with signaling pathways in cancer cells.
- Cellular Interaction : The compound may alter cellular processes that lead to apoptosis in cancerous cells while promoting antiviral responses through increased A3G levels .
Research Findings
A summary of research findings related to the biological activity of this compound is presented below:
Case Studies
While specific case studies directly involving this compound are scarce, related compounds have shown promise in clinical settings:
- Antiviral Screening : Derivatives similar to this compound were screened for anti-HBV activity in vitro and demonstrated significant inhibition of viral replication at low concentrations (IC50 values around 2 µM) .
- Antimicrobial Testing : Various oxadiazole derivatives have been tested against multi-drug resistant bacterial strains with promising results indicating their potential use in treating resistant infections.
Q & A
Q. Table 1. Comparative Synthesis Yields for Oxadiazole-Benzamide Derivatives
| Substituent | Coupling Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Fluorophenyl | DCC/HOBt | THF | 25 | 40 | |
| 4-Chlorophenyl | EDCI/HOBt | DMF | 60 | 35 | |
| 4-Methoxyphenyl | Pyridine | THF | 40 | 50 |
Q. Table 2. Fluorescence Properties of Analogous Benzamides
| Compound | λ/λ (nm) | pH Optimum | Quantum Yield | LOD (mg/L) | Reference |
|---|---|---|---|---|---|
| N-(4-Chlorophenyl) | 340/380 | 5 | 0.45 | 0.269 | |
| N-(4-Fluorophenyl) | 335/385 | 6 | 0.38 | 0.310 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
